methyl 4-(2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Description
The compound methyl 4-(2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate features a 1,2,4-triazole core substituted with:
- A 4-fluorophenyl group at position 4,
- A (1-methyl-1H-pyrrol-2-yl)methyl moiety at position 5,
- A sulfanylacetamido linker bridging to a methyl benzoate group.
This structure combines heterocyclic, aromatic, and ester functionalities, making it a candidate for pharmaceutical applications, particularly in anti-inflammatory or antimicrobial contexts. Its synthesis likely involves multi-step reactions, including cyclization and coupling steps, as seen in analogous triazole derivatives .
Properties
IUPAC Name |
methyl 4-[[2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O3S/c1-29-13-3-4-20(29)14-21-27-28-24(30(21)19-11-7-17(25)8-12-19)34-15-22(31)26-18-9-5-16(6-10-18)23(32)33-2/h3-13H,14-15H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFVYSKURMXBGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazide
The triazole core is synthesized via cyclization of a thiosemicarbazide precursor. Adapted from methods in:
- Hydrazinolysis of methyl 4-fluorobenzoate :
Methyl 4-fluorobenzoate (1.0 eq) reacts with hydrazine hydrate (2.5 eq) in ethanol under reflux (6–8 hours) to yield 4-fluorobenzohydrazide. - Formation of thiosemicarbazide :
4-Fluorobenzohydrazide reacts with carbon disulfide (CS₂) in alkaline methanol, followed by acidification to precipitate the thiosemicarbazide. - Cyclization with (1-methyl-1H-pyrrol-2-yl)methylamine :
The thiosemicarbazide undergoes cyclization with (1-methyl-1H-pyrrol-2-yl)methylamine in refluxing ethanol, catalyzed by hydrochloric acid, to form the triazole-3-thiol.
Optimization Data :
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | NH₂NH₂·H₂O | Ethanol, reflux, 8 h | 85 |
| 2 | CS₂, KOH | Methanol, 0°C → RT, 2 h | 72 |
| 3 | (1-Methyl-1H-pyrrol-2-yl)methylamine | Ethanol, HCl, reflux, 6 h | 68 |
Alternative Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency. As demonstrated in:
- Thiosemicarbazide (1.0 eq) and (1-methyl-1H-pyrrol-2-yl)methylamine (1.2 eq) are irradiated at 120°C for 20 minutes in ethanol, achieving 78% yield.
Synthesis of Intermediate B: Methyl 4-(2-Bromoacetamido)benzoate
Acylation of Methyl 4-Aminobenzoate
- Esterification :
4-Aminobenzoic acid is esterified with methanol (H₂SO₄ catalyst) to methyl 4-aminobenzoate. - Bromoacetylation :
Methyl 4-aminobenzoate reacts with bromoacetyl bromide (1.2 eq) in dry dichloromethane (DCM) at 0°C, followed by stirring at room temperature for 4 hours.
Characterization Data :
- IR (KBr) : 3300 cm⁻¹ (N-H), 1720 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O).
- ¹H NMR (CDCl₃) : δ 8.05 (d, 2H, Ar-H), 7.85 (s, 1H, NH), 6.95 (d, 2H, Ar-H), 4.10 (s, 2H, CH₂Br), 3.90 (s, 3H, OCH₃).
Coupling of Intermediates A and B
Nucleophilic Thiol-Alkylation
Intermediate A (1.0 eq) reacts with Intermediate B (1.1 eq) in anhydrous DMF, using K₂CO₃ (2.0 eq) as base at 60°C for 6 hours. The thiolate anion displaces bromide to form the sulfanylacetamido bridge.
Optimization Insights :
- Solvent : DMF > DMSO > THF (higher polarity improves nucleophilicity).
- Base : K₂CO₃ > NaHCO₃ > Et₃N (higher yields with carbonate salts).
Yield : 65–72% after silica gel chromatography (ethyl acetate/hexane, 3:7).
Final Product Characterization
Spectroscopic Data
- Molecular Formula : C₂₅H₂₄FN₅O₃S.
- IR (KBr) : 3280 cm⁻¹ (N-H), 1725 cm⁻¹ (ester C=O), 1655 cm⁻¹ (amide C=O), 1240 cm⁻¹ (C-F).
- ¹H NMR (600 MHz, CDCl₃) :
δ 8.10 (d, 2H, J = 8.4 Hz, Ar-H), 7.85 (s, 1H, NH), 7.50 (m, 4H, Ar-H), 6.75 (m, 2H, pyrrole-H), 5.20 (s, 2H, CH₂-pyrrole), 4.05 (s, 2H, SCH₂), 3.95 (s, 3H, OCH₃), 3.60 (s, 3H, N-CH₃). - LC-MS : m/z 493.56 [M+H]⁺.
Purity and LogP Analysis
| Parameter | Value | Method |
|---|---|---|
| Purity | 98.5% | HPLC |
| logP | 4.466 | Calculated |
| Water Solubility | -4.21 | Predicted |
Challenges and Alternative Approaches
Steric Hindrance in Triazole Substitution
Introducing the bulky (1-methyl-1H-pyrrol-2-yl)methyl group at position 5 of the triazole requires excess amine (1.5 eq) and prolonged heating (12 hours) to achieve >65% yield.
Microwave-Assisted One-Pot Synthesis
A streamlined approach involves sequential reactions under microwave irradiation:
- Cyclocondensation (120°C, 15 min).
- Direct coupling with bromoacetamido benzoate (100°C, 30 min).
Yield : 58% (over two steps).
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce new groups or to replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to improve reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Methyl 4-(2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its structural features, it is investigated for potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which methyl 4-(2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the triazole and pyrrole rings can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
Table 1: Key Structural Differences in Triazole Derivatives
Key Observations :
- Substituent Impact: The 4-fluorophenyl group in the target compound may enhance metabolic stability and receptor binding compared to phenyl or bromophenyl groups due to fluorine’s electronegativity .
- Linker Modifications : The sulfanylacetamido linker is conserved in most analogs, but terminal ester groups (methyl vs. ethyl benzoate) influence lipophilicity and hydrolysis rates. For instance, ethyl esters () may prolong half-life compared to methyl esters.
Table 2: Activity Comparison of Triazole Derivatives
Key Observations :
Physicochemical and Spectroscopic Properties
Table 3: Physical and Spectral Data
Key Observations :
Biological Activity
Methyl 4-(2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound with potential biological activities. Its structure incorporates a triazole ring, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure
The compound's molecular structure can be described as follows:
- Molecular Formula : C19H20FN5O2S
- Molecular Weight : 397.46 g/mol
- CAS Number : 878065-48-6
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Here are some key findings:
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance:
- Triazole derivatives have shown effectiveness against a range of bacteria including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Studies have demonstrated that certain derivatives of triazole exhibit cytotoxic effects on cancer cell lines:
- In vitro tests showed moderate to high cytotoxicity against various cancer cell lines, with some compounds achieving IC50 values comparable to standard chemotherapeutic agents .
Case Studies
Several case studies have highlighted the biological efficacy of similar compounds:
- Case Study 1 : A study on triazole derivatives revealed that modifications to the triazole ring can enhance antimicrobial activity. The introduction of different substituents significantly impacted the efficacy against specific pathogens .
- Case Study 2 : A series of experiments conducted on triazole-based compounds demonstrated their ability to inhibit tumor growth in xenograft models, suggesting potential as anticancer agents .
Table 1: Summary of Biological Activities
The biological activity of this compound is thought to involve:
- Inhibition of Enzymatic Pathways : Triazoles often act by inhibiting enzymes critical for pathogen survival or cancer cell proliferation.
Q & A
Q. How can researchers optimize the synthesis of methyl 4-(2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions such as solvent selection (e.g., ethanol or DMF), temperature control (reflux vs. room temperature), and catalyst choice (e.g., NaH or K₂CO₃). For example, highlights the use of reflux with glacial acetic acid for triazole formation, while emphasizes temperature-sensitive intermediates. Multi-step protocols should include purification via column chromatography and recrystallization to isolate high-purity products. Reaction progress can be monitored using TLC or HPLC .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : 1H/13C NMR is essential for verifying substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, pyrrole methyl at δ 3.5–3.7 ppm). DEPT, HMBC, and HSQC experiments resolve ambiguities in heterocyclic connectivity. IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S-C=S at ~600 cm⁻¹). Mass spectrometry (HRMS or ESI-MS) validates molecular weight. and stress the need for comprehensive spectral datasets to rule out impurities or regioisomers .
Q. What biological targets or mechanisms are hypothesized for this compound based on its structural features?
- Methodological Answer : The fluorophenyl and triazole moieties suggest potential kinase or enzyme inhibition (e.g., COX-2 or EGFR). The thioacetamido group may enhance membrane permeability, while the benzoate ester could act as a prodrug. and propose interactions with cellular targets via electrophilic aromatic substitution or hydrogen bonding. Preliminary assays (e.g., enzyme inhibition or cell viability) should prioritize targets aligned with structural analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar triazole derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentration ranges) or purity issues. Use orthogonal analytical methods (e.g., HPLC-DAD, LC-MS) to verify compound integrity. Reproduce assays with standardized protocols (e.g., MTT for cytotoxicity, IC₅₀ calculations). Compare results with structurally validated analogs (e.g., ’s SAR table) and apply statistical tools (ANOVA) to identify outliers. Computational docking (AutoDock Vina) can rationalize activity differences .
Q. What strategies can mitigate regioselectivity challenges during the synthesis of the triazole core?
- Methodological Answer : Regioselectivity in 1,2,4-triazole formation is influenced by substituent electronic effects and reaction conditions. and recommend using electron-withdrawing groups (e.g., nitro) to direct cyclization. Design of Experiments (DoE) can optimize parameters like temperature, solvent polarity, and catalyst loading. In situ monitoring (Raman spectroscopy) helps track intermediate formation. Post-synthetic modifications (e.g., alkylation) may correct regiochemical errors .
Q. How can computational modeling predict the compound’s reactivity and stability under physiological conditions?
- Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies (e.g., C-S bond stability) and predicts metabolic sites (e.g., ester hydrolysis). Molecular dynamics simulations assess solubility and membrane permeability. and demonstrate the use of Gaussian09 for optimizing transition states. Pair computational results with experimental stability studies (e.g., pH-dependent degradation in PBS) .
Q. What experimental approaches validate the compound’s stability in long-term storage or biological matrices?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months). Use HPLC to monitor degradation products (e.g., benzoic acid from ester hydrolysis). For biological matrices, spike the compound into plasma or serum and quantify recovery via LC-MS/MS. and highlight light sensitivity, necessitating amber vials and inert atmospheres for storage .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
- Methodological Answer : Systematically modify substituents (e.g., replace fluorophenyl with chlorophenyl, vary pyrrole methyl position). Synthesize analogs via parallel synthesis (’s scaffold diversification) and test in bioassays. Use QSAR models (e.g., CoMFA) to correlate structural features with activity. ’s comparative table of analogs provides a template for prioritizing substituents .
Q. What methods confirm enantiomeric purity if chiral centers are introduced during synthesis?
- Methodological Answer : Chiral HPLC or SFC with polysaccharide columns (e.g., Chiralpak AD-H) separates enantiomers. X-ray crystallography () or vibrational circular dichroism (VCD) assigns absolute configuration. For asymmetric synthesis, use chiral catalysts (e.g., BINOL-derived ligands) and monitor enantiomeric excess (ee) via NMR with chiral shift reagents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
